2-Methyl-2-butene

概要

説明

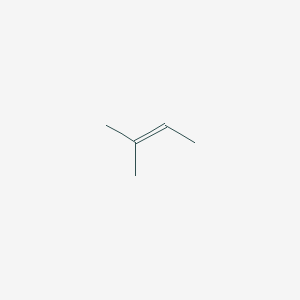

2-Methyl-2-butene (CAS 513-35-9) is a branched, trisubstituted alkene with the molecular formula C₅H₁₀. Its structure features a double bond at the second carbon, flanked by two methyl groups and one ethyl group (CH₃-C(CH₃)=CH₂). This configuration confers high stability due to hyperconjugation and reduced steric strain compared to less-substituted alkenes. It is a volatile, colorless liquid with applications in organic synthesis, petrochemical refining, and polymer chemistry . Key physical properties include a boiling point of 38.5°C, density of 0.662 g/mL, and a molecular weight of 70.13 g/mol .

準備方法

Industrial Isomerization of Raffinate C5 Fractions

Process Overview and Catalytic Systems

The isomerization of raffinate C5 streams, a byproduct of ethylene production, represents the most economically viable industrial method for synthesizing 2-methyl-2-butene. Raffinate C5 contains 20–30% linear pentenes (1-pentene and 2-pentene), which are isomerized into isoamylenes (2-methyl-1-butene and this compound) using a tandem fixed-bed reactor system . The process employs two distinct catalysts:

-

ZSM-5 sodium-type aluminosilicate molecular sieve in the first reactor for skeletal isomerization.

-

Macroporous strong-acid cation exchange resin in the second reactor for double-bond migration.

Reaction Conditions and Yield Optimization

Key operational parameters for the first-stage isomerization include temperatures of 400–500°C, ambient pressure, and a weight hourly space velocity (WHSV) of 0.1–2 h . Under these conditions, linear pentenes undergo skeletal rearrangement to form 2-methyl-1-butene as the primary product. The second-stage reactor operates at milder conditions (25–40°C, 0.4–1.0 MPa, WHSV 5–15 h) to isomerize 2-methyl-1-butene into the thermodynamically favored this compound .

Table 1: Industrial Isomerization Process Parameters

| Parameter | First-Stage Reactor | Second-Stage Reactor |

|---|---|---|

| Temperature | 400–500°C | 25–40°C |

| Pressure | Ambient | 0.4–1.0 MPa |

| WHSV (h) | 0.1–2 | 5–15 |

| Catalyst | ZSM-5 Na | Cation Exchange Resin |

| Conversion Efficiency | >80% | >90% |

Post-reaction purification involves fractional distillation to separate this compound from unreacted pentenes and byproducts. The final product achieves a purity of >95% with a process recovery rate of 85–90% .

Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol

Laboratory-Scale Synthesis

Dehydration of tertiary alcohols, such as 2-methyl-2-butanol (t-amyl alcohol), is a standard academic preparation method. Concentrated sulfuric or phosphoric acid catalyzes the elimination of water, yielding this compound as the major product (80–85%) alongside minor amounts of 2-methyl-1-butene (15–20%) .

Mechanistic Insights and Reaction Optimization

The reaction follows an E1 mechanism, involving protonation of the hydroxyl group, formation of a carbocation intermediate, and subsequent β-hydrogen elimination. Zaitsev’s rule dictates the preferential formation of the more substituted alkene (this compound). Optimal conditions include:

-

Temperature : 80–100°C

-

Catalyst Concentration : 10–15% (v/v)

-

Reaction Time : 30–60 minutes

Table 2: Dehydration Reaction Performance

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity | 90–95% |

| Byproduct Formation | 2-Methyl-1-butene (15%) |

Distillation under reduced pressure (40–50°C, 100–150 mmHg) isolates the product, with yields typically reaching 70–75% .

Alternative Catalytic Systems for Pentene Isomerization

ZSM-35 and SKISO-11 Catalysts

Prior to the adoption of ZSM-5, molecular sieves like ZSM-35 were used for pentene isomerization. At 400°C and 200 kPa, ZSM-35 achieves 71% isoamylene yield but suffers from rapid deactivation due to coking . Similarly, SKISO-11 catalysts (γ-alumina impregnated with boron or gallium) achieve 63.3% isoamylene yield at 350°C but require frequent regeneration .

Low-Temperature Isomerization with Solid Acids

Recent advances focus on solid acid catalysts (e.g., sulfated zirconia) operating below 100°C. These systems offer reduced energy consumption and higher selectivity (>95%) but face challenges in scalability and catalyst longevity.

化学反応の分析

Oxidation

Oxidation in Air

2M2B can rapidly react with OH- in air, which can be a predominant daylight atmospheric degradation process for this chemical . It can also react with O3 . 2M2B air half-lives of 4.4 and 0.63 hours have been reported based on reactions with OH- and O3, respectively .

Oxidation Characteristics

At high temperatures, 2M2B reacts rapidly, similar to related alkane fuels, but the pronounced thermal stability of the allylic pentenyl species inhibits low temperature reactivity, so 2M2B does not produce "cool flames" or negative temperature coefficient behavior .

Reactions with NO3 Radical

A general mechanism for the reactions of the NO3 radical with this compound is proposed based on density functional theory (DFT) calculations . The initial step is the addition of the NO3 radical to the double bond. From the adduct, three main reaction pathways follow :

-

Epoxide and NO2 formation

-

Carbonyl compounds formation

-

Cleavage of the C−C bond, to carbonyl compounds with a lower number of carbon atoms than the original substrate and NO. The theoretical proposal of mechanism leads to the product 2-methylepoxybutane, 3-methylbutanone, propanone, 2-dimethylpropanal, and ethanal .

Addition of Strong Brønsted Acids

When a Brønsted acid, HX, adds to an unsymmetrically substituted double bond, the acidic hydrogen of the acid bonds to that carbon of the double bond that has the greater number of hydrogen atoms already attached to it .

E2 Reactions

E2 mechanism is the bimolecular elimination mechanism, that the reaction rate depends on the concentration of both substrate and base .

科学的研究の応用

Chemical Production and Intermediates

1. Isoprene Production

2M2B is predominantly used as an intermediate in the synthesis of isoprene, which is essential for the manufacture of synthetic rubber. The production of isoprene from 2M2B involves catalytic processes that convert this compound into isoprene through dehydrogenation reactions. This application is vital in the rubber industry, as isoprene is a key monomer for polyisoprene rubber, widely used in tires and other rubber products .

2. Hydrocarbon Resins and Other Chemicals

Besides isoprene, 2M2B serves as a precursor for hydrocarbon resins and tertiary pentyl alcohol. Hydrocarbon resins are utilized in adhesives, coatings, and inks due to their excellent adhesion properties and thermal stability. Tertiary pentyl alcohol finds applications in solvents and as a chemical intermediate .

3. Fuel Additive

2M2B is also incorporated into gasoline formulations, typically at concentrations below 2.5%. Its presence enhances the octane rating of fuels, contributing to improved engine performance and reduced knocking during combustion .

Research Applications

1. Kinetic Studies

Recent studies have focused on the combustion kinetics of 2M2B due to its unique structure as a branched unsaturated hydrocarbon. Research has demonstrated that 2M2B exhibits distinct ignition characteristics compared to linear alkenes, making it an ideal candidate for studying allylic hydrocarbon radicals and their reactivity under various conditions .

Experimental Findings:

- Ignition Delay Times: Experiments conducted using shock tubes have revealed that ignition delay times for 2M2B vary significantly with pressure and equivalence ratios, indicating its complex combustion behavior .

- Jet-Stirred Reactor Studies: Detailed measurements of species concentrations during oxidation processes have provided insights into the reaction pathways involving 2M2B, highlighting its potential role in fuel formulations .

Environmental Applications

1. Etherification Reactions

Research has explored the etherification rates of 2M2B with ethanol for producing environmentally friendly gasoline blends. This process aims to enhance fuel properties while reducing harmful emissions associated with conventional gasoline . The findings indicate that 2M2B can effectively react with ethanol to form ethers that improve fuel performance.

Health and Safety Considerations

While 2M2B has numerous industrial applications, it also poses health hazards due to its flammable nature and potential irritant effects on skin and respiratory systems. Occupational exposure limits have been established to safeguard workers involved in its production and handling .

作用機序

2-Methyl-2-butene exerts its effects primarily through its role as a free radical scavenger. It reacts with free radicals, neutralizing them and preventing oxidative damage to other molecules . In the Pinnick oxidation, it scavenges hypochlorous acid, thereby protecting sensitive compounds from oxidation .

類似化合物との比較

Structural Isomerism and Thermodynamic Behavior

2-Methyl-2-butene is often compared to its structural isomer, 2-methyl-1-butene , and linear C₅ alkenes like 1-pentene and 2-pentene .

| Property | This compound | 2-Methyl-1-butene | 1-Pentene |

|---|---|---|---|

| Double Bond Position | 2 (trisubstituted) | 1 (disubstituted) | 1 (monosubstituted) |

| ΔG⁺ (H-AEL Zeolite, kcal/mol) | 20.3 | 20.7 | N/A |

| Intrinsic Barrier (H-ZSM-5, kcal/mol) | 32.9 | 32.3 | N/A |

- Thermodynamics : During tert-amyl alcohol dehydration, this compound and 2-methyl-1-butene exhibit nearly identical thermodynamic stabilities (ΔG⁺ ~20 kcal/mol in H-AEL zeolite). However, 2-methyl-1-butene forms via a concerted mechanism due to reduced steric hindrance, while this compound follows a carbocationic pathway .

- Catalytic Reactivity : In H-ZSM-5, this compound has a 6.6 kcal/mol lower intrinsic barrier than 2-methyl-1-butene, highlighting the influence of zeolite pore structure on selectivity .

Reactivity in Desulfurization and Aromatization

In Ni/ZnO–HZSM-5 catalysts, this compound outperforms linear isomers in desulfurization but underperforms in aromatization:

| Parameter | This compound | 1-Pentene | 2-Pentene |

|---|---|---|---|

| Desulfurization Efficiency | 35.2% | 35.0% | 35.4% |

| Aromatization Reactivity | Lowest | Highest | Moderate |

| Key Byproducts | Isoparaffins | Aromatics | Cyclopentane |

- Desulfurization : The trisubstituted double bond in this compound enhances π-complexation with Ni sites, improving sulfur removal .

- Aromatization : Linear alkenes (e.g., 1-pentene) favor aromatic formation due to easier dehydrogenation and cyclization, while branched alkenes like this compound produce isoparaffins .

Combustion and Environmental Stability

This compound exhibits distinct combustion behavior compared to alkanes and less-substituted alkenes:

- Low-Temperature Reactivity : Allylic pentenyl radicals derived from this compound are thermally stable, suppressing low-temperature oxidation and eliminating negative temperature coefficient (NTC) behavior. This contrasts with alkanes, which exhibit NTC-driven cool flames .

- Octane Sensitivity : Its high octane sensitivity (due to resistance to autoignition) makes it valuable in high-performance fuels .

生物活性

2-Methyl-2-butene (2M2B), a branched alkene with the chemical formula , is a compound of interest due to its unique biological activities and potential applications in various fields, including synthetic organic chemistry and environmental science. This article explores the biological activity of 2M2B, focusing on its toxicity, mutagenicity, and reactivity.

2M2B is characterized by its unsaturated hydrocarbon structure, which influences its reactivity and interactions with biological systems. It is primarily used as a building block in organic synthesis and as a fuel additive.

Acute Toxicity

Acute toxicity studies have been conducted to evaluate the effects of 2M2B on various animal models. The following table summarizes key findings from these studies:

| Study Type | Method | LD50/LC50 | Observations |

|---|---|---|---|

| Oral | Intraesophageal intubation | > 2 g/kg | No significant adverse effects reported |

| Dermal | Occlusive patch test | > 2 g/kg | Mild irritation observed; erythema scores were low |

| Inhalation | 4-hour exposure | LC50 > 61,000 ppm | Animals became narcotized but recovered quickly |

These studies indicate that 2M2B has a low order of acute toxicity across different exposure routes, with no severe adverse effects noted in animal models .

Skin Irritation

Skin irritation tests using New Zealand White rabbits showed trace levels of erythema after exposure to 2M2B. The mean erythema scores for abraded skin were recorded at various time intervals, indicating mild irritation potential .

Mutagenicity Studies

Photochemical Ozone Creation Potential (POCP)

The POCP index for 2M2B ranges from 77.1 to 84.2, indicating its potential to contribute to ozone formation in the atmosphere. This property is critical for understanding its environmental impact as a volatile organic compound (VOC) and its role in air quality degradation .

Reactivity and Oxidation Studies

Recent studies have focused on the oxidation behavior of 2M2B under high-temperature conditions. Key findings include:

- Ignition Delay Times : Experiments conducted using shock tubes revealed that 2M2B reacts rapidly at high temperatures, similar to other hydrocarbon fuels.

- Chemical Kinetic Mechanism : A detailed reaction mechanism was developed, highlighting the role of allylic C–H bonds and pentenyl radicals in the oxidation process. This mechanism is essential for understanding combustion characteristics and optimizing fuel performance .

Cross-Metathesis Reactions

In synthetic applications, 2M2B has been utilized in cross-metathesis reactions with methyl oleate using Hoveyda-Grubbs catalysts. These reactions demonstrated varying degrees of effectiveness depending on the catalyst used, with some achieving high conversion rates while others performed poorly. This variability underscores the importance of catalyst selection in enhancing reaction efficiency .

Polymerization Studies

The polymerization of this compound oxide has been explored using modified alkylaluminum initiators at low temperatures, resulting in high-melting crystalline products. This research indicates potential applications for 2M2B-derived polymers in materials science .

特性

IUPAC Name |

2-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-4-5(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOOMYPCSUNDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 2-METHYL-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28265-98-7 | |

| Record name | 2-Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28265-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027165 | |

| Record name | 2-Methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-butene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless volatile liquid with a disagreeable odor; [HSDB] Colorless liquid; bp 35-38 deg C; [MSDSonline] | |

| Record name | 2-METHYL-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

37.5-38.5 °C | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 20 °F (NFPA, 2010), -17.8 °C | |

| Record name | 2-METHYL-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insol in water; miscible with alcohol, ether, Insoluble in water; Soluble in ethanol, ethyl ether, benzene | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.66 @ 15 °C/4 °C | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.4 (AIR= 1) | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

468.0 [mmHg], 468 mm Hg @ 25 °C | |

| Record name | Amylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID AT ROOM TEMPERATURE, Colorless volatile liquid | |

CAS No. |

513-35-9 | |

| Record name | 2-METHYL-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1092 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-butene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR68LQ4T3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-133.61 °C | |

| Record name | AMYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。